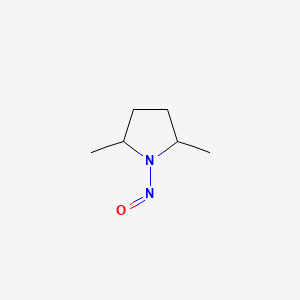
4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride” is a chemical compound. Based on its name, it likely contains a tetrahydropyridine ring, which is a six-membered ring with one nitrogen atom and one double bond .
Molecular Structure Analysis
The molecular structure of this compound likely involves a tetrahydropyridine ring with a methyl group and an imine group attached. The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis
Tetrahydropyridines can undergo a variety of chemical reactions, including oxidation and reduction, and can act as ligands in coordination chemistry . The imine group can participate in reactions such as hydrolysis, reduction, and reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups can increase solubility in water, while the presence of nonpolar groups can increase solubility in organic solvents .Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride involves the condensation of 4-methylpyridine-2-carbaldehyde with ethylenediamine followed by reduction of the resulting imine with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "4-methylpyridine-2-carbaldehyde", "ethylenediamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 4-methylpyridine-2-carbaldehyde with ethylenediamine in ethanol to form 4-methyl-1,2,5,6-tetrahydropyridin-2-imine", "Step 2: Reduction of the imine with sodium borohydride in methanol to form 4-methyl-1,2,5,6-tetrahydropyridine", "Step 3: Quaternization of the tetrahydropyridine with hydrochloric acid in ethanol to form 4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride" ] } | |
Número CAS |
204118-40-1 |
Nombre del producto |
4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride |
Fórmula molecular |
C6H11ClN2 |
Peso molecular |
146.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





